molecular formula C5H8ClF2N3 B1433875 1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride CAS No. 1431968-01-2

1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride

Cat. No. B1433875
CAS RN: 1431968-01-2
M. Wt: 183.59 g/mol
InChI Key: MUDKFLSWVJQTBE-UHFFFAOYSA-N
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Description

“1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride” is a chemical compound with the linear formula C4H6ClF2N3 . It is a solid substance .


Synthesis Analysis

The synthesis of difluoromethyl compounds has seen significant advances in recent years. The process is typically based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C4H5F2N3.ClH/c5-4(6)9-2-3(7)1-8-9;/h1-2,4H,7H2;1H .


Chemical Reactions Analysis

The chemical reactions involving difluoromethyl compounds are diverse. They include electrophilic, nucleophilic, radical, and cross-coupling methods to construct C (sp3)–CF2H bonds . An exciting departure in this field is the precise site-selective installation of CF2H onto large biomolecules such as proteins .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 169.56 .

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride is a molecule of interest in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and other chemical entities. Although specific literature directly addressing this compound's applications is scarce, insights can be drawn from research on similar heterocyclic amines and their functionalities.

Heterocyclic compounds like pyrazoles and pyrazolines have been extensively studied for their diverse applications in medicinal chemistry due to their significant biological activities. For instance, pyrazoline derivatives are known for their anticancer properties, suggesting potential routes for the synthesis of novel anticancer agents using related compounds (Ray et al., 2022). Similarly, the unique reactivity of compounds such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones, akin to this compound, offers pathways for the synthesis of various heterocyclic compounds, including pyrazolo-imidazoles and thiazoles, which are significant in drug development and dye synthesis (Gomaa & Ali, 2020).

Environmental and Analytical Chemistry Applications

In environmental and analytical chemistry, the structural features of pyrazole derivatives play a crucial role in the development of sorbents for pollutant removal. Amine-functionalized sorbents, for example, have shown efficiency in the removal of perfluoroalkyl substances (PFAS) from water, indicating that related compounds could be synthesized for similar applications (Ateia et al., 2019).

Contributions to Organic Synthesis and Chemical Analysis

The broader chemical reactivity and applications of similar heterocyclic compounds underscore the potential of this compound in organic synthesis. For instance, the synthetic versatility of pyrazoline and pyrazole derivatives has been harnessed for the creation of compounds with a wide range of biological activities, further demonstrating the utility of such heterocyclic amines in developing new therapeutic agents (Shaaban et al., 2012).

Safety and Hazards

The compound should be handled with care to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator are recommended when handling this compound .

Future Directions

While the future directions for this specific compound are not explicitly mentioned in the search results, the field of difluoromethylation has seen significant advances and is of interest in drug discovery . The development of safer and more effective formulations is a key focus, with a particular interest in the design of analogues .

Mechanism of Action

Target of Action

The primary target of 1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride is likely to be the enzyme ornithine decarboxylase (ODC) . ODC plays a crucial role in the polyamine biosynthetic pathway, which is involved in cell growth and differentiation . Inhibition of ODC can lead to the prevention of high-risk neuroblastoma in pediatric and adult patients .

Mode of Action

As an inhibitor of ODC, this compound binds to the enzyme and prevents it from catalyzing the decarboxylation of ornithine, a key step in the synthesis of polyamines . This inhibition can lead to a decrease in the levels of polyamines, which are essential for cell growth and proliferation .

Biochemical Pathways

The compound affects the polyamine biosynthetic pathway by inhibiting the activity of ODC . This results in a decrease in the production of polyamines, which are involved in various cellular processes including DNA replication, transcription, and translation . The downstream effects of this inhibition can include reduced cell growth and proliferation, and increased cell differentiation .

Pharmacokinetics

Based on its structural similarity to other difluoromethyl compounds, it is likely to be absorbed from the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . Its ADME properties and their impact on bioavailability would need to be studied further for a more accurate understanding.

Result of Action

The inhibition of ODC by this compound leads to a decrease in the levels of polyamines in cells . This can result in reduced cell growth and proliferation, and increased cell differentiation . In the context of cancer, this could potentially lead to a reduction in tumor growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Additionally, the presence of other substances in the body, such as food or other drugs, can affect its metabolism and excretion

properties

IUPAC Name

1-(difluoromethyl)-5-methylpyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3.ClH/c1-3-4(8)2-9-10(3)5(6)7;/h2,5H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDKFLSWVJQTBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1431968-01-2
Record name 1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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